tert-Butyl 4-(2-chloro-3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-chloro-3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C15H24ClNO5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-chloro-3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with piperidine and tert-butyl chloroformate.
Formation of Intermediate: Piperidine reacts with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate.
Chlorination and Ethoxylation: The intermediate is then chlorinated and ethoxylated to introduce the 2-chloro-3-ethoxy-3-oxopropanoyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-chloro-3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while hydrolysis can produce carboxylic acids and alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(2-chloro-3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules. It may also serve as a precursor for the synthesis of pharmaceutical compounds.
Industry
Industrially, the compound can be used in the development of new materials and chemicals. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism by which tert-Butyl 4-(2-chloro-3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-chloro-3-oxopropanoyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-bromo-3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-chloro-3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(2-chloro-3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate is unique due to the presence of both chloro and ethoxy groups, which can influence its reactivity and interactions. This makes it particularly useful in applications requiring specific chemical properties.
This compound’s versatility and unique structure make it a valuable tool in various scientific and industrial fields
Properties
IUPAC Name |
tert-butyl 4-(2-chloro-3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO5/c1-5-21-13(19)11(16)12(18)10-6-8-17(9-7-10)14(20)22-15(2,3)4/h10-11H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXRUTFESXWBTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1CCN(CC1)C(=O)OC(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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